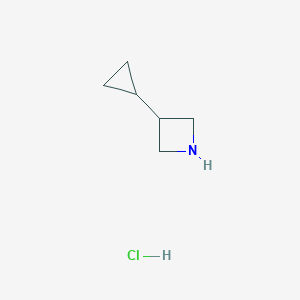

![molecular formula C7H11ClF3NO2 B1382582 4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride CAS No. 1807938-93-7](/img/structure/B1382582.png)

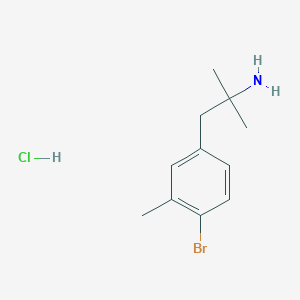

4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride

Overview

Description

“4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride” is a chemical compound with the CAS number 1807938-93-7 . It is used in various chemical reactions and can be analyzed using techniques such as NMR, HPLC, LC-MS, UPLC, and more .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride” include its molecular formula (C7H11ClF3NO2), molecular weight (233.62), and its analysis using various techniques such as NMR, HPLC, LC-MS, UPLC, and more .Scientific Research Applications

Neuroprotective Agent Research

4-Aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, related to 4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride, have been synthesized and studied as potent inhibitors of kynurenine-3-hydroxylase. These compounds are significant for their role in preventing the increase in interferon-gamma-induced synthesis of quinolinic acid, which is relevant in neuroprotective research (Drysdale et al., 2000).

Synthesis and Chemical Reactions

Research on the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, a compound closely related to the target molecule, has been conducted. This includes reactions with aniline, o-phenylenediamine, and o-aminophenol, offering insights into the chemical properties and potential applications in various fields (Pimenova et al., 2003).

Pharmacological Relevance

Synthesis of analogues of GABA, including (Z)- and (E)-4-Amino-3-(4-chlorophenyl)-but-2-enoic acids, demonstrates the relevance of similar compounds in pharmacological contexts. These analogues serve as conformationally restricted derivatives of baclofen, highlighting the therapeutic potential of related compounds (Allan & Tran, 1981).

Amino Acid Research

The synthesis of 2-amino-4-fluoropent-4-enoic acids, structurally similar to the target molecule, has been explored as isosteres of asparagine. This research is significant for understanding the role and application of such compounds in amino acid chemistry and biochemistry (Laue et al., 1999).

Luminescent Material Development

A synthesis of (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid, a related compound, has been utilized in creating organic molecular crystals with stable photoluminescence. This highlights the potential application of similar compounds in material sciences, particularly in developing luminescent materials (Zhestkij et al., 2021).

properties

IUPAC Name |

(E)-4-[methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2.ClH/c1-11(5-7(8,9)10)4-2-3-6(12)13;/h2-3H,4-5H2,1H3,(H,12,13);1H/b3-2+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYXWBXVAXXBPS-SQQVDAMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CC(=O)O)CC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C/C=C/C(=O)O)CC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

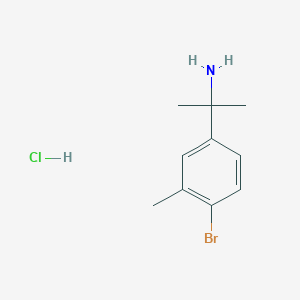

![tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride](/img/structure/B1382499.png)

![4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride](/img/structure/B1382500.png)

amine](/img/structure/B1382506.png)

![2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1382508.png)

![2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1382514.png)

![3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride](/img/structure/B1382519.png)